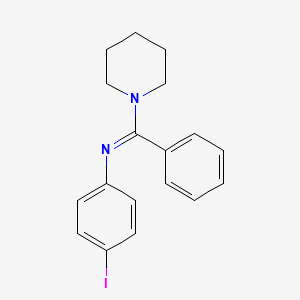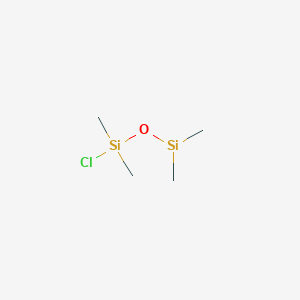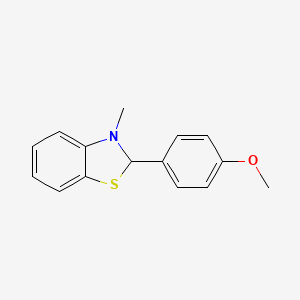
Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-: is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with additional substituents including a methoxyphenyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- typically involves multi-component reactions. One common method is the one-pot three-component reaction, which includes the condensation of arylaldehydes, 2-aminobenzothiazole, and isatoic anhydride or β-naphthol or ethyl/methyl acetoacetate in the presence of a catalyst such as agar . This method is advantageous due to its high yields, short reaction times, and environmentally benign conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts like Fe3O4 nanoparticles, silica sulfuric acid, and ionic liquids has been reported to enhance the efficiency and scalability of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzothiazole derivatives are extensively studied for their role as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules with potential biological activities .
Biology: In biological research, benzothiazole derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. They have shown promise in inhibiting the growth of various cancer cell lines and pathogenic microorganisms .
Medicine: Medicinal chemistry has explored benzothiazole derivatives for their potential as therapeutic agents. They are being studied for their ability to modulate biological targets such as enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and rubber. Their unique chemical properties enhance the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, in anticancer applications, this compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: The parent compound without additional substituents.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
4-Methylbenzothiazole: A derivative with a methyl group at the 4-position.
Uniqueness: Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and methyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
56864-76-7 |
|---|---|
Molekularformel |
C15H15NOS |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H15NOS/c1-16-13-5-3-4-6-14(13)18-15(16)11-7-9-12(17-2)10-8-11/h3-10,15H,1-2H3 |
InChI-Schlüssel |
YALYZUWMFJIPSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



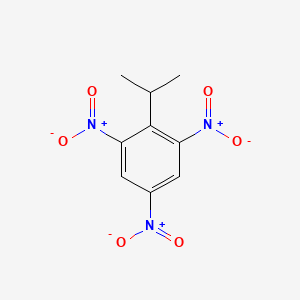
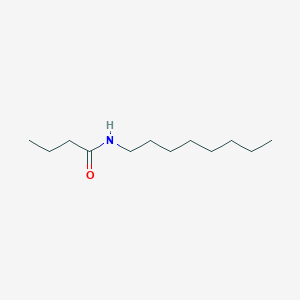

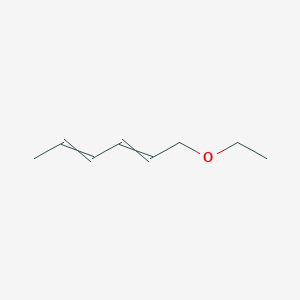
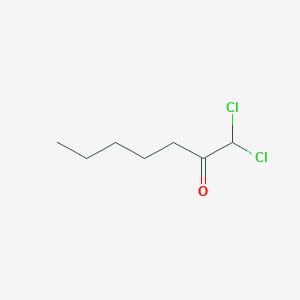
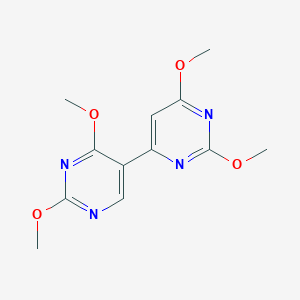
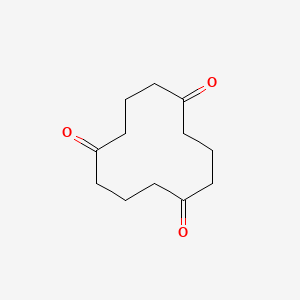
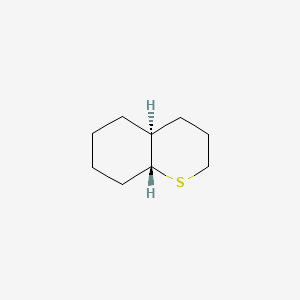
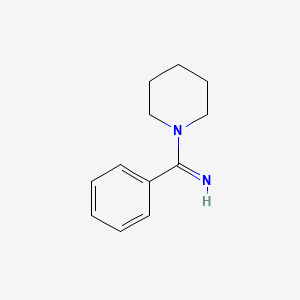
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)

